molecular formula C6H5AlClN B579180 Aluminum,  [anilinato(2-)]chloro-  (8CI) CAS No. 17381-40-7

Aluminum, [anilinato(2-)]chloro- (8CI)

Cat. No.: B579180
CAS No.: 17381-40-7
M. Wt: 153.545
InChI Key: DHCQCVZAEMUUDY-UHFFFAOYSA-M
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Description

The compound "Aluminum, [anilinato(2-)]chloro- (8CI)" is an organoaluminum complex featuring an anilinato(2-) ligand and a chloride ligand. The term "8CI" refers to the Eighth Collective Index of the Chemical Abstracts Service (CAS), indicating its standardized nomenclature. The anilinato ligand is a deprotonated Schiff base derivative, likely formed via condensation of aniline with a carbonyl compound. Such complexes are of interest in coordination chemistry for their catalytic, optical, or biomedical properties .

Properties

CAS No.

17381-40-7

Molecular Formula

C6H5AlClN

Molecular Weight

153.545

IUPAC Name

chloro(phenylimino)alumane

InChI

InChI=1S/C6H5N.Al.ClH/c7-6-4-2-1-3-5-6;;/h1-5H;;1H/q;+1;/p-1

InChI Key

DHCQCVZAEMUUDY-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)N=[Al]Cl

Synonyms

Aluminum, [anilinato(2-)]chloro- (8CI)

Origin of Product

United States

Comparison with Similar Compounds

Aluminum Phthalocyanine Derivatives

Example Compounds :

  • Chloro(29H,31H-phthalocyaninato)aluminum (): A macrocyclic complex with a phthalocyanine ligand and chloride.
  • Aluminum 1,8,15,22-tetrakis(phenylthio)-29H,31H-phthalocyanine Chloride (): A substituted phthalocyanine complex with phenylthio groups.

Structural Differences :

  • Ligand Type: The target compound uses an anilinato ligand (mononuclear, Schiff base), whereas phthalocyanines are tetrapyrrolic macrocycles.
  • Coordination Geometry : Phthalocyanines typically adopt square-planar or octahedral geometries, while anilinato complexes may favor tetrahedral or trigonal-planar configurations around aluminum.

Functional Differences :

  • Applications : Phthalocyanine derivatives exhibit anti-cancer and anti-bacterial activity (), whereas anilinato complexes are more commonly studied for catalysis or polymerization (e.g., titanium analogs in ).
  • Synthesis : Phthalocyanines require high-temperature lithiation (), whereas anilinato ligands form via Schiff base condensation at milder conditions ().

Table 1: Key Properties of Aluminum Complexes

Compound Molecular Formula Ligand Type Key Applications References
[Anilinato(2-)]chloro-Al Not explicitly provided Anilinato(2-) Catalysis (inferred)
Chloro-phthalocyanine-Al C₃₂H₁₆AlClN₈ Phthalocyaninato Anti-cancer, anti-bacterial
Tetrakis(phenylthio)-Al-Pc C₅₆H₃₂AlClN₈S₄ Phthalocyaninato Optical materials

Titanium-FI Catalyst Analogs

Example Compound :

  • Bis[N-(3-tert-butylsalicylidene)anilinato]titanium(IV) dichloride (): A titanium complex with salicylidene-anilinato ligands.

Comparison :

  • Metal Center : Titanium (IV) vs. Aluminum (III). Titanium complexes are often redox-active, whereas aluminum centers favor Lewis acid behavior.
  • Ligand Similarity : Both use Schiff base ligands, but the Ti-FI catalyst incorporates bulky tert-butyl groups for steric stabilization, enhancing ethylene polymerization activity ().
  • Reactivity : Titanium complexes catalyze olefin polymerization, while aluminum analogs may exhibit weaker catalytic activity unless paired with activators.

Comparison with Simpler Aluminum Chlorides

Aluminum Chloride (AlCl₃)

  • Structure : A simple Lewis acid with a trigonal-planar geometry ().
  • Applications : Widely used in Friedel-Crafts alkylation, as a coagulant (), or in antiperspirants ().
  • Contrast: Unlike the anilinato complex, AlCl₃ lacks organic ligands and cannot engage in ligand-specific interactions (e.g., π-stacking or bioactivity).

Poly-Aluminum Chloride (PAC)

  • Structure : Polymerized species like [Al₁₃O₄(OH)₂₄(H₂O)₁₂]⁷⁺ ().
  • Function : Effective in water treatment for arsenate removal due to high positive charge density.

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